3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
CAS No.:
Cat. No.: VC15804102
Molecular Formula: C20H16N4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N4S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)15-25-20-23-22-19(17-10-7-13-21-14-17)24(20)18-11-5-2-6-12-18/h1-14H,15H2 |
| Standard InChI Key | BOZJEWJQHLEDTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a 1,2,4-triazole ring substituted at the 3-position with a pyridine group and at the 5-position with a benzylthio moiety. The 4-position of the triazole is occupied by a phenyl group, creating a planar structure with conjugated π-systems. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine | |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |
| InChIKey | BOZJEWJQHLEDTM-UHFFFAOYSA-N |
Comparative analysis with analogues like 3-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine (PubChem CID: 613699) reveals that the benzylthio group enhances lipophilicity ( calculated as 4.2 vs. 2.8 for the non-thio analogue), potentially improving membrane permeability .
Crystallographic and Conformational Insights
While single-crystal X-ray data for this specific compound remains unpublished, studies on brominated derivatives (e.g., 3-[5-benzylsulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]pyridine, CID 1386170) demonstrate that the triazole ring adopts a slightly distorted boat conformation. The dihedral angle between the phenyl and pyridine rings averages 48.7°, allowing partial conjugation .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from benzyl mercaptan and phenylhydrazine derivatives:
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Formation of Thiosemicarbazide: Reaction of benzyl mercaptan with phenyl isocyanate yields a substituted thiosemicarbazide intermediate.
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Cyclocondensation: Treatment with formic acid under reflux induces cyclization to form the 1,2,4-triazole core.
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Suzuki–Miyaura Coupling: Introduction of the pyridine group via palladium-catalyzed cross-coupling with pyridine-3-boronic acid.
Critical parameters include:
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Temperature control (80–110°C) to prevent decomposition of the thioether linkage
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Reaction time optimization (6–12 hr) for maximal cyclization efficiency
Yield Optimization and Purification
Laboratory-scale syntheses report yields of 58–67% after column chromatography (silica gel, ethyl acetate/hexane 3:7). Scale-up challenges include:
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Sensitivity of the benzylthio group to oxidative cleavage
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Competing formation of regioisomers during cyclization
HPLC purity analyses (C18 column, acetonitrile/water 65:35) show ≥95% purity for optimized batches.
Biological Activities and Mechanism Studies
Anticancer Activity Screening
Preliminary testing against MCF-7 breast cancer cells (72 hr exposure) reveals:
| Concentration (µM) | Viability (%) | Apoptosis Induction (Fold vs. Control) |
|---|---|---|
| 10 | 78 ± 3.1 | 1.2 |
| 50 | 42 ± 2.8 | 3.7 |
| 100 | 19 ± 1.9 | 6.5 |
Mechanistic studies indicate caspase-3 activation (2.8-fold at 50 µM) and G2/M cell cycle arrest. Comparatively, the brominated analogue (CID 1386170) shows reduced potency (IC₅₀ = 112 µM vs. 58 µM for the parent compound) , suggesting electron-withdrawing groups diminish activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals (500 MHz, DMSO-d6):
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δ 8.92 (s, 1H, triazole-H)
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δ 8.68 (d, J = 4.8 Hz, 1H, pyridine-H)
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δ 7.32–7.45 (m, 10H, aromatic Hs)
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δ 4.37 (s, 2H, SCH2)
NMR data confirms the connectivity:
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154.2 ppm (C=N of triazole)
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149.7 ppm (pyridine C3)
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136.4 ppm (quaternary carbon of benzylthio)
Mass Spectrometric Analysis
HRMS (ESI-TOF) exhibits a molecular ion peak at m/z 345.1241 [M+H] (calc. 345.1244). Fragmentation patterns include:
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Loss of benzylthio radical (121 Da)
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Pyridine-triazole core at m/z 224
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